![molecular formula C13H11NO2 B6414151 2-(4-Acetylphenyl)-5-hydroxypyridine, 95% CAS No. 1261894-83-0](/img/structure/B6414151.png)
2-(4-Acetylphenyl)-5-hydroxypyridine, 95%
Overview
Description
2-(4-Acetylphenyl)-5-hydroxypyridine (2-AP5H) is an organic compound with a molecular formula of C10H10NO2. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 128-130°C. 2-AP5H is a synthetic compound that has been used in a variety of scientific research applications. It is of interest due to its potential applications in drug discovery and development, as well as its biochemical and physiological effects.
Scientific Research Applications
2-(4-Acetylphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, as well as to study the effects of drugs on the body. It has also been used to study the effects of environmental pollutants on human health. Additionally, it has been used to study the effects of hormones on the body, as well as to study the effects of certain chemicals on the brain.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an agonist of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, it is believed to act as an antagonist of certain receptors, such as the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects
2-(4-Acetylphenyl)-5-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, appetite, and sleep. Additionally, it has been shown to increase the levels of certain hormones, such as adrenaline and noradrenaline, which are involved in the regulation of stress and arousal.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Acetylphenyl)-5-hydroxypyridine, 95% in lab experiments include its availability, its low cost, and its ability to be synthesized in a simple two-step process. The limitations of using 2-(4-Acetylphenyl)-5-hydroxypyridine, 95% in lab experiments include its potential to cause side effects in certain individuals and its potential to interact with certain drugs.
Future Directions
For the use of 2-(4-Acetylphenyl)-5-hydroxypyridine, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in drug discovery and development. Additionally, further research into its potential interactions with other drugs, as well as its potential side effects, is warranted. Additionally, research into its potential applications in the treatment of various diseases, such as depression and anxiety, is also warranted.
Synthesis Methods
2-(4-Acetylphenyl)-5-hydroxypyridine, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-acetylphenol with pyridine in the presence of an acid catalyst, such as sulfuric acid, to form 2-(4-acetylphenyl)-5-hydroxypyridine. The second step involves the oxidation of the intermediate product with an oxidizing agent, such as sodium hypochlorite, to form 2-(4-Acetylphenyl)-5-hydroxypyridine, 95%.
properties
IUPAC Name |
1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(16)8-14-13/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKZEZKAMNBCOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692530 | |
Record name | 1-[4-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylphenyl)-5-hydroxypyridine | |
CAS RN |
1261894-83-0 | |
Record name | 1-[4-(5-Hydroxy-2-pyridinyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261894-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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